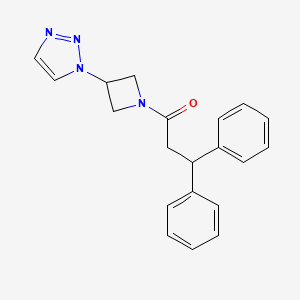

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one, also known as TAZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

- Researchers have explored the cytotoxic effects of 1,2,4-triazole derivatives, including this compound, against various cancer cell lines. For instance, in a study by Emami et al., several novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer potential . Compounds like 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against the Hela cell line. These findings highlight the compound’s potential as an anticancer agent.

- Aromatase is an enzyme involved in estrogen biosynthesis and is overexpressed in breast cancer. The design of 1,2,4-triazole derivatives, including our compound, was inspired by known aromatase inhibitors like Letrozole and Anastrozole. Molecular docking studies suggest that these derivatives may interact with the aromatase enzyme, making them potential candidates for breast cancer therapy .

- Although specific data on our compound’s antimicrobial activity are scarce, 1,2,4-triazole derivatives have been investigated for their antibacterial effects . Further studies could explore its potential as an antimicrobial agent.

- Some 1,2,3-triazoles have been studied for their anti-hypercholesterolemic actions . Although our compound’s specific effects are not documented, it could be an interesting avenue for investigation.

- The 1,2,4-triazole scaffold is valuable in medicinal chemistry due to its ability to form hydrogen bonds with various targets. Researchers can use this compound as a starting point for designing and optimizing novel drugs with improved pharmacokinetics and pharmacological properties .

Anticancer Activity

Aromatase Inhibition

Antimicrobial Properties

Anti-hypercholesterolemic Effects

Drug Design and Optimization

Mecanismo De Acción

1,2,3-Triazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , and antibacterial effects . They can interact with various biological targets, often through the formation of hydrogen bonds .

Diphenylpropanone derivatives, on the other hand, have been associated with cytotoxic activity, particularly against cancer cell lines .

The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific structure and the biological context in which it is used. These properties are typically determined through a combination of experimental studies and computational modeling .

Propiedades

IUPAC Name |

3,3-diphenyl-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-12-11-21-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXVMGPNFOZXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)

![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)

![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)